molecular formula C10H21N3O3S B2374086 tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate CAS No. 2225146-49-4

tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate

Cat. No. B2374086
CAS RN: 2225146-49-4
M. Wt: 263.36
InChI Key: GPTUQIVMEWQBRQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(S-methylsulfonimidoyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Liu Ya-hu (2010) described the synthesis of a related compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, using a cost-effective amination process, emphasizing its role as an intermediate in creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).
  • Structural Analysis : The molecular and crystal structure of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was reported by Gumireddy et al. (2021), highlighting its potential pharmacological utility (Gumireddy et al., 2021).
  • Characterization and X-ray Diffraction : Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing detailed spectroscopic evidence and single crystal XRD data, demonstrating its potential for in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological and Chemical Properties

  • Biological Evaluation : Kulkarni et al. (2016) synthesized two N-Boc piperazine derivatives and evaluated their antibacterial and antifungal activities, illustrating the potential therapeutic applications of such compounds (Kulkarni et al., 2016).
  • Anticorrosive Activity : Praveen et al. (2021) studied the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, indicating its effectiveness in protecting steel surfaces in corrosive environments (Praveen et al., 2021).

Advanced Chemical Synthesis

  • Catalytic Applications : Mennenga et al. (2015) synthesized a piperazine derivative, which was used as a catalyst in acylation chemistry, demonstrating the chemical versatility of such compounds (Mennenga et al., 2015).
  • Chiral Deprotonation : McDermott et al. (2008) described the first known example of a sparteine-mediated asymmetric deprotonation of a piperazine, illustrating the utility of these compounds in creating chiral intermediates for medicinal applications (McDermott et al., 2008).

properties

IUPAC Name

tert-butyl 4-(methylsulfonimidoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(14)12-5-7-13(8-6-12)17(4,11)15/h11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTUQIVMEWQBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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